REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C:9]2[O:10][CH:11]=[CH:12][N:13]=2)=[CH:6][CH:5]=1)([O-])=O.[Sn](Cl)(Cl)(Cl)Cl>C(O)C.[OH-].[Na+]>[O:10]1[CH:11]=[CH:12][N:13]=[C:9]1[CH2:8][C:7]1[CH:14]=[CH:15][C:4]([NH2:1])=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
2-(4-nitrobenzyl)oxazole
|
Quantity
|
0.108 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC=2OC=CN2)C=C1
|
Name
|
tin chloride
|
Quantity
|
0.531 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC=C1)CC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.076 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |